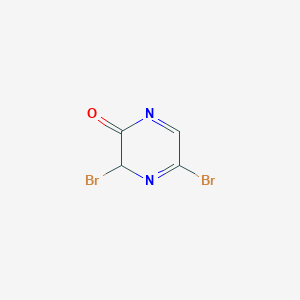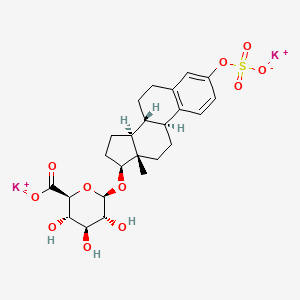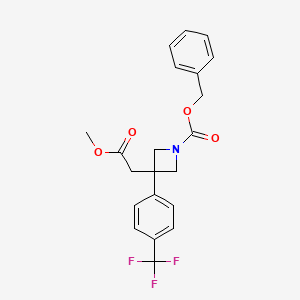
3-chloro-5-nitro-3H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-nitro-3H-pyridin-2-one is a heterocyclic compound that contains both chlorine and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-nitro-3H-pyridin-2-one typically involves the nitration of 3-chloro-2-pyridone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
化学反应分析
Types of Reactions
3-chloro-5-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3-chloro-5-amino-3H-pyridin-2-one.
Substitution: Formation of various substituted pyridin-2-one derivatives depending on the nucleophile used.
科学研究应用
3-chloro-5-nitro-3H-pyridin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-chloro-5-nitro-3H-pyridin-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chlorine atom can participate in electrophilic substitution reactions, further modifying the compound’s activity.
相似化合物的比较
Similar Compounds
3-chloro-2-pyridone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitro-2-pyridone: Lacks the chlorine atom, affecting its substitution reactions.
3-chloro-5-amino-3H-pyridin-2-one: Formed by the reduction of the nitro group, exhibiting different biological activities.
Uniqueness
3-chloro-5-nitro-3H-pyridin-2-one is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C5H3ClN2O3 |
|---|---|
分子量 |
174.54 g/mol |
IUPAC 名称 |
3-chloro-5-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2,4H |
InChI 键 |
VIIJMPAXXTXZBW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=O)C1Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


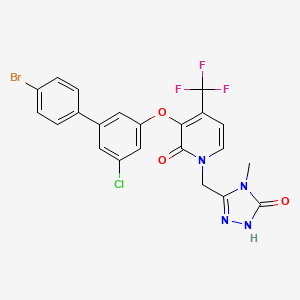
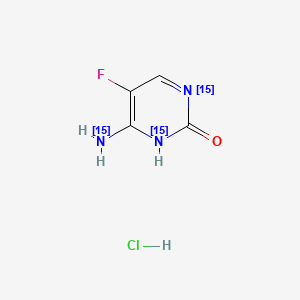

![2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12364892.png)


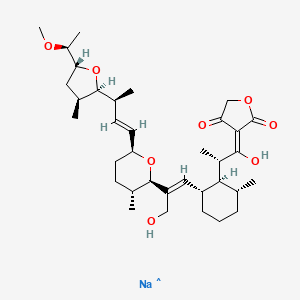
![6-bromo-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12364928.png)
![N-[(3-chlorophenyl)methyl]-3,5-dimethoxy-N-[3-oxo-3-(piperazin-1-yl)propyl]benzamide](/img/structure/B12364929.png)
![tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate](/img/structure/B12364935.png)
